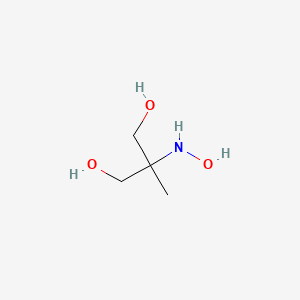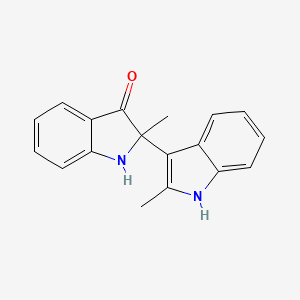
3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes two indole moieties connected through a dihydroindolone framework. Indoles are known for their biological activity and are widely studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the synthesis might start with the preparation of the indole moieties followed by their coupling through a dihydroindolone intermediate .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through crystallization or chromatography .
化学反応の分析
Types of Reactions
3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or sulfonated indoles .
科学的研究の応用
3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
作用機序
The mechanism of action of 3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways depend on the specific biological context and the target organism .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- is unique due to its dual indole structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
23740-95-6 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
2-methyl-2-(2-methyl-1H-indol-3-yl)-1H-indol-3-one |
InChI |
InChI=1S/C18H16N2O/c1-11-16(12-7-3-5-9-14(12)19-11)18(2)17(21)13-8-4-6-10-15(13)20-18/h3-10,19-20H,1-2H3 |
InChIキー |
PVXVETMDFUEGCN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C(=O)C4=CC=CC=C4N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



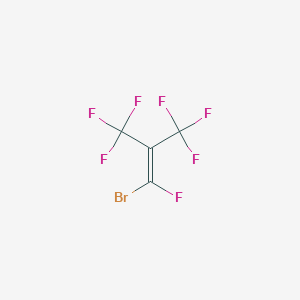
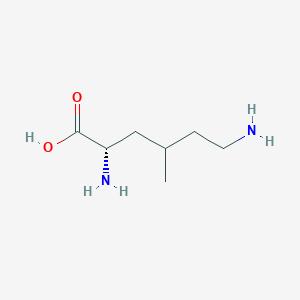

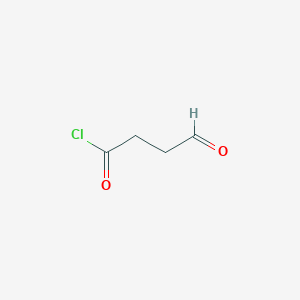
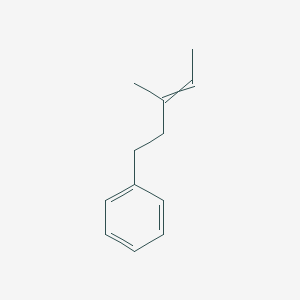
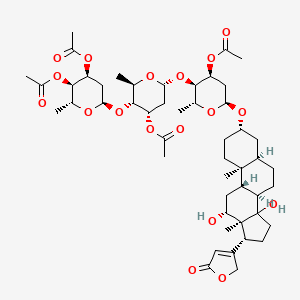

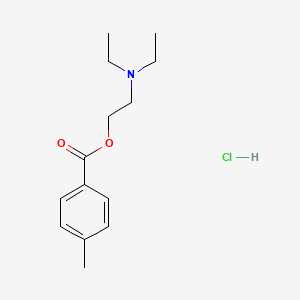
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
